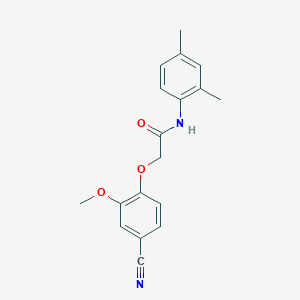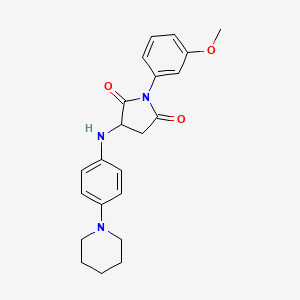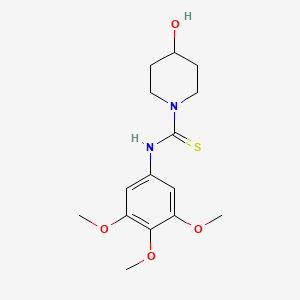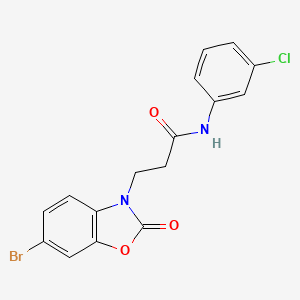
2-(4-cyano-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide
概要
説明
2-(4-cyano-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with various functional groups, including a cyano group, a methoxy group, and a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyano-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One possible synthetic route could involve the following steps:
Formation of the phenoxy intermediate: Reacting 4-cyano-2-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Amidation reaction: The phenoxy intermediate is then reacted with 2,4-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(4-cyano-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a component in specialty chemicals.
作用機序
The mechanism of action of 2-(4-cyano-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
2-(4-cyano-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide: can be compared with other acetamide derivatives that have similar functional groups.
N-(2,4-dimethylphenyl)-2-(4-cyano-2-methoxyphenoxy)acetamide: A positional isomer with potentially different chemical properties.
2-(4-cyano-2-methoxyphenoxy)-N-phenylacetamide: Lacks the dimethyl substitution on the phenyl ring, which might affect its reactivity and applications.
Uniqueness
The presence of both the cyano and methoxy groups on the phenoxy ring, along with the dimethyl substitution on the phenyl ring, makes this compound unique
特性
IUPAC Name |
2-(4-cyano-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-4-6-15(13(2)8-12)20-18(21)11-23-16-7-5-14(10-19)9-17(16)22-3/h4-9H,11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNKSAXZXYMPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C#N)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4,5-dimethoxy-2-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B4245562.png)
![4-(acetylamino)-5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4245570.png)
![ETHYL 3-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE](/img/structure/B4245571.png)

![2-methoxy-5-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4245583.png)
![4-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-N-ethylbenzenesulfonamide](/img/structure/B4245591.png)
![N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4245604.png)
![N-(3-CHLORO-4-METHOXYPHENYL)-2-METHOXY-5-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B4245611.png)
![2-{[2-(allyloxy)-5-bromobenzyl]amino}ethanol hydrochloride](/img/structure/B4245617.png)

![4-[(Naphthalen-1-ylmethylamino)methyl]benzoic acid;hydrochloride](/img/structure/B4245638.png)
![N-{2-[(2-methylbenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4245664.png)
![4-[(5-bromo-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B4245667.png)

